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Compound of Interest

Compound Name: 1,1-Bis(2-bromophenyl)urea

Cat. No.: B15505995 Get Quote

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides an in-depth overview of 1,3-Bis(2-bromophenyl)urea, a

symmetrically substituted diaryl urea. It is important to note that while the user query specified

"1,1-Bis(2-bromophenyl)urea," the scientifically recognized and commercially available

compound is the 1,3-isomer. This document will, therefore, focus on the properties, synthesis,

and potential applications of 1,3-Bis(2-bromophenyl)urea (CAS No. 175278-34-9).

Diaryl ureas are a significant class of compounds in medicinal chemistry and materials science

due to their unique structural and electronic properties. The urea moiety can act as a rigid

scaffold and a hydrogen bond donor-acceptor, enabling interactions with various biological

targets.[1] This has led to the development of numerous diaryl urea derivatives with a wide

range of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties.[2][3] This guide will delve into the known characteristics of 1,3-Bis(2-

bromophenyl)urea and the broader context of diaryl ureas in drug discovery.

Physicochemical Properties
The physicochemical properties of 1,3-Bis(2-bromophenyl)urea are summarized in the table

below. For comparative purposes, data for the isomeric 1,3-bis(4-bromophenyl)urea is also

included where available.
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Property
1,3-Bis(2-
bromophenyl)urea

1,3-bis(4-
bromophenyl)urea

CAS Number 175278-34-9 6341-55-5[4]

IUPAC Name N,N'-bis(2-bromophenyl)urea 1,3-bis(4-bromophenyl)urea[5]

Molecular Formula C₁₃H₁₀Br₂N₂O C₁₃H₁₀Br₂N₂O[4]

Molecular Weight 370.04 g/mol 370.04 g/mol [5]

Physical Form White to Yellow Solid Not specified

Melting Point Not specified Not available[4]

Boiling Point Not specified 348.3°C at 760 mmHg[4]

Density Not specified 1.829 g/cm³[4]

Storage Temperature Room temperature Not specified

Purity (typical) 95% 95%[5]

Synthesis of 1,3-Bis(2-bromophenyl)urea
The synthesis of symmetrical diaryl ureas like 1,3-Bis(2-bromophenyl)urea can be achieved

through several established methods. A common and effective approach involves the reaction

of the corresponding aniline with a phosgene equivalent, such as triphosgene.[6]

Experimental Protocol: General Synthesis of
Symmetrical Diaryl Ureas
This protocol is a generalized procedure that can be adapted for the synthesis of 1,3-Bis(2-

bromophenyl)urea using 2-bromoaniline as the starting material.

Materials:

2-bromoaniline

Triphosgene (bis(trichloromethyl) carbonate)
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Triethylamine (TEA) or another suitable base

Anhydrous dichloromethane (DCM) or another inert solvent

Deionized water

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask,

condenser, magnetic stirrer, etc.)

Equipment for purification (e.g., filtration apparatus, rotary evaporator, column

chromatography setup)

Procedure:

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve triphosgene (0.33 equivalents) in anhydrous DCM.

Addition of Aniline: Slowly add a solution of 2-bromoaniline (2 equivalents) in anhydrous

DCM to the triphosgene solution at 0 °C (ice bath).

Addition of Base: To the reaction mixture, slowly add a solution of triethylamine (2

equivalents) in anhydrous DCM. The reaction is typically exothermic, and the addition should

be controlled to maintain the temperature.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding deionized water.

Separate the organic layer and wash it sequentially with a mild acid (e.g., 1M HCl), deionized

water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-

Bis(2-bromophenyl)urea.

Synthesis Workflow
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General Synthesis Workflow for 1,3-Bis(2-bromophenyl)urea

Start

Dissolve triphosgene in anhydrous DCM Prepare solution of 2-bromoaniline in anhydrous DCM

Slowly add aniline solution to triphosgene solution at 0°C

Add triethylamine solution

Stir at room temperature and monitor by TLC

Aqueous work-up (wash with water, acid, brine)

Dry organic layer and concentrate

Purify by recrystallization or chromatography

End: Pure 1,3-Bis(2-bromophenyl)urea

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1,3-Bis(2-bromophenyl)urea.
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Potential Biological Activity and Signaling Pathways
While specific biological activity for 1,3-Bis(2-bromophenyl)urea is not extensively documented

in publicly available literature, the diaryl urea scaffold is a well-established pharmacophore in

drug discovery.

Anticancer Activity
Many diaryl urea derivatives are potent inhibitors of various protein kinases, which are crucial

regulators of cell signaling pathways often dysregulated in cancer. A prominent example is

Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell and

hepatocellular carcinoma. Sorafenib and similar compounds are known to inhibit the

RAS/RAF/MEK/ERK signaling pathway, which plays a critical role in cell proliferation,

differentiation, and survival.[7] The inhibition of this pathway can lead to a reduction in tumor

growth and angiogenesis.[8]

Antimicrobial Activity
Several studies have reported the synthesis of novel diaryl urea derivatives with significant

antimicrobial activity against various bacterial and fungal strains.[3] The mechanism of action is

often attributed to the inhibition of essential microbial enzymes.

Anti-inflammatory Activity
The anti-inflammatory potential of diaryl urea compounds has also been investigated. For

instance, 1,3-bis(p-hydroxyphenyl)urea has been shown to possess anti-inflammatory

properties, potentially through the inhibition of cyclooxygenase (COX) enzymes and tumor

necrosis factor (TNF).

RAS/RAF/MEK/ERK Signaling Pathway
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Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by diaryl urea derivatives.
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Spectroscopic Characterization
The structural elucidation of 1,3-Bis(2-bromophenyl)urea would rely on standard spectroscopic

techniques. The expected spectral characteristics are outlined below.
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Technique Expected Characteristics

¹H NMR

- Aromatic Protons: A complex multiplet pattern

in the aromatic region (typically δ 7.0-8.5 ppm)

corresponding to the protons on the two

bromophenyl rings. - N-H Protons: A broad

singlet in the downfield region (typically δ 8.5-

9.5 ppm) corresponding to the two urea protons.

The chemical shift can be concentration-

dependent and the peak may disappear upon

D₂O exchange.

¹³C NMR

- Carbonyl Carbon: A characteristic signal for the

urea carbonyl carbon in the range of δ 150-160

ppm. - Aromatic Carbons: Several signals in the

aromatic region (δ 110-140 ppm), including a

signal for the carbon atom attached to the

bromine (C-Br).

FT-IR

- N-H Stretching: A sharp to broad band in the

region of 3300-3400 cm⁻¹. - C=O Stretching: A

strong absorption band around 1630-1680 cm⁻¹

characteristic of the urea carbonyl group. - C-N

Stretching: Bands in the region of 1200-1400

cm⁻¹. - Aromatic C-H and C=C Stretching:

Bands in the regions of 3000-3100 cm⁻¹ and

1400-1600 cm⁻¹, respectively. - C-Br Stretching:

A band in the fingerprint region, typically below

800 cm⁻¹.

Mass Spectrometry

The mass spectrum would show the molecular

ion peak (M⁺) and a characteristic isotopic

pattern due to the presence of two bromine

atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns

would likely involve cleavage of the urea linkage

and loss of bromine.

Conclusion
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1,3-Bis(2-bromophenyl)urea is a representative member of the diaryl urea class of compounds.

While specific data on its biological activity is limited, its structural similarity to well-known

bioactive molecules suggests potential for applications in medicinal chemistry, particularly in

the development of kinase inhibitors for cancer therapy, as well as antimicrobial and anti-

inflammatory agents. The synthetic routes to this compound are well-established, and its

characterization can be readily achieved using standard spectroscopic methods. This technical

guide provides a foundational understanding of 1,3-Bis(2-bromophenyl)urea for researchers

and professionals in the field of drug discovery and development. Further investigation into the

specific biological targets and mechanisms of action of this compound is warranted to fully

explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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